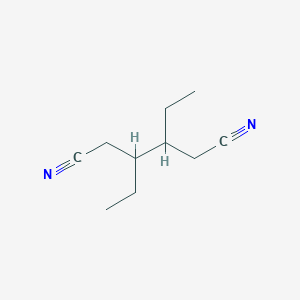
3.4-Diethyladiponitrile
Cat. No. B8323497
M. Wt: 164.25 g/mol
InChI Key: UQMKSOCTVZBEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06822124B2
Procedure details


The electrolysis was discontinued after 10 h, when 64% of tetramethoxyethane and 76% of pentenenitrile had been converted. Trimethyl orthoformate, methyl formate and formaldehyde dimethyl acetal had formed at the anode in a ratio of 1:0.17:0.1. The main products at the cathode were 3.4-diethyladiponitrile, pentanenitrile and 3-methoxypentanenitrile in a ratio of 1:0.3:0.8. A distillative workup provided the hydrodimerization 20 product of pentenenitrile, namely 3.4-diethyladiponitrile, in 97% purity.



Name
pentenenitrile

Name
3.4-diethyladiponitrile
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH:7]([CH2:11][CH3:12])[CH2:8][C:9]#[N:10])[CH2:4][C:5]#[N:6])[CH3:2].C(#N)CCCC.COC(CC)CC#N>>[C:5](#[N:6])[CH:4]=[CH:3][CH2:1][CH3:2].[CH2:11]([CH:7]([CH:3]([CH2:1][CH3:2])[CH2:4][C:5]#[N:6])[CH2:8][C:9]#[N:10])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(CC#N)C(CC#N)CC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)#N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC#N)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
pentenenitrile
|
|
Type
|
product
|
|
Smiles
|
C(C=CCC)#N
|
|
Name
|
3.4-diethyladiponitrile
|
|
Type
|
product
|
|
Smiles
|
C(C)C(CC#N)C(CC#N)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06822124B2
Procedure details


The electrolysis was discontinued after 10 h, when 64% of tetramethoxyethane and 76% of pentenenitrile had been converted. Trimethyl orthoformate, methyl formate and formaldehyde dimethyl acetal had formed at the anode in a ratio of 1:0.17:0.1. The main products at the cathode were 3.4-diethyladiponitrile, pentanenitrile and 3-methoxypentanenitrile in a ratio of 1:0.3:0.8. A distillative workup provided the hydrodimerization 20 product of pentenenitrile, namely 3.4-diethyladiponitrile, in 97% purity.



Name
pentenenitrile

Name
3.4-diethyladiponitrile
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH:7]([CH2:11][CH3:12])[CH2:8][C:9]#[N:10])[CH2:4][C:5]#[N:6])[CH3:2].C(#N)CCCC.COC(CC)CC#N>>[C:5](#[N:6])[CH:4]=[CH:3][CH2:1][CH3:2].[CH2:11]([CH:7]([CH:3]([CH2:1][CH3:2])[CH2:4][C:5]#[N:6])[CH2:8][C:9]#[N:10])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(CC#N)C(CC#N)CC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)#N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC#N)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
pentenenitrile
|
|
Type
|
product
|
|
Smiles
|
C(C=CCC)#N
|
|
Name
|
3.4-diethyladiponitrile
|
|
Type
|
product
|
|
Smiles
|
C(C)C(CC#N)C(CC#N)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06822124B2
Procedure details


The electrolysis was discontinued after 10 h, when 64% of tetramethoxyethane and 76% of pentenenitrile had been converted. Trimethyl orthoformate, methyl formate and formaldehyde dimethyl acetal had formed at the anode in a ratio of 1:0.17:0.1. The main products at the cathode were 3.4-diethyladiponitrile, pentanenitrile and 3-methoxypentanenitrile in a ratio of 1:0.3:0.8. A distillative workup provided the hydrodimerization 20 product of pentenenitrile, namely 3.4-diethyladiponitrile, in 97% purity.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:3]([CH:7]([CH2:11][CH3:12])[CH2:8][C:9]#[N:10])[CH2:4][C:5]#[N:6])[CH3:2].C(#N)CCCC.COC(CC)CC#N>>[C:5](#[N:6])[CH:4]=[CH:3][CH2:1][CH3:2].[CH2:11]([CH:7]([CH:3]([CH2:1][CH3:2])[CH2:4][C:5]#[N:6])[CH2:8][C:9]#[N:10])[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(CC#N)C(CC#N)CC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)#N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC#N)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=CCC)#N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C(CC#N)C(CC#N)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
